5-amino-[1,1'-biphenyl]-3-carbonitrile
Description
Properties
CAS No. |
1214337-72-0 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.2 |
Purity |
91 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 1,1 Biphenyl 3 Carbonitrile and Analogues
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are fundamental in the formation of carbon-carbon bonds, and they are extensively used for constructing the biphenyl (B1667301) core of 5-amino-[1,1'-biphenyl]-3-carbonitrile. These methods offer a versatile and efficient route to a wide array of substituted biphenyls.
Suzuki-Miyaura Coupling for Biphenyl Core Construction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its boron-based reagents. gre.ac.ukacs.orgasianpubs.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound with an organohalide. gre.ac.ukmdpi.com For the synthesis of 5-amino-[1,1'-biphenyl]-3-carbonitrile, this typically involves the reaction of a suitably substituted arylboronic acid or ester with an aminobenzonitrile derivative bearing a halide.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalyst system, which consists of a palladium source and a ligand. gre.ac.ukmdpi.com Commercially available palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. researchgate.netsemanticscholar.org The choice of ligand is critical for stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing side reactions like homocoupling. acs.org
Phosphine-based ligands are widely employed. For instance, bulky and electron-rich phosphines like XPhos have proven effective, particularly in challenging couplings involving electron-poor substrates. acs.org The optimization of the palladium-to-ligand ratio is also crucial for achieving high yields and minimizing catalyst deactivation. acs.org Research has shown that different ligands can lead to varying degrees of success, with some ligands promoting the desired cross-coupling while others may favor side reactions. acs.org
Table 1: Optimization of Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 36 | acs.org |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Optimized | Good | mdpi.com |
| Pd(OAc)₂ | Metformin | - | Neat Water | - | Excellent | researchgate.net |
| PdCl₂ | Bidentate bis(phosphines) | NaHCO₃ | Ethanol | 80-100 | Moderate to High | acs.org |
This table is interactive. Click on the headers to sort the data.
The selection of appropriate precursors is paramount for a successful Suzuki-Miyaura coupling. For the synthesis of 5-amino-[1,1'-biphenyl]-3-carbonitrile, one precursor would be a boronic acid or ester derivative of one phenyl ring, and the other would be a halogenated aminobenzonitrile. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.org However, advancements in catalyst systems have enabled the efficient use of less reactive but more readily available aryl chlorides. semanticscholar.org
Reaction conditions such as the choice of base, solvent, and temperature play a significant role. gre.ac.ukmdpi.com Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. acs.orgmdpi.com The base is crucial for the transmetalation step. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water to dissolve both the organic and inorganic reagents. acs.org Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. gre.ac.uk
Other Cross-Coupling Strategies for Biphenyl Synthesis
While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions also provide powerful tools for biphenyl synthesis. researchgate.netresearchgate.net
Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and mild reaction conditions, often proceeding at room temperature. acs.orgacs.org The Negishi coupling can be superior to the Suzuki coupling in certain cases, offering faster reactions and higher yields. acs.orgacs.org
Kumada Coupling: As the first palladium or nickel-catalyzed cross-coupling reaction developed, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgacs.org It is a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
Ullmann Reaction: This classic reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. byjus.comvedantu.com While traditionally requiring harsh conditions, modern variations have improved its scope and mildness. wikipedia.org The Ullmann reaction can also be used for unsymmetrical biphenyl synthesis if one reactant is used in excess. byjus.com
Directed C-H Functionalization for Biphenyl Synthesis and Modification
Directed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules. snnu.edu.cn This approach avoids the pre-functionalization of substrates, directly converting C-H bonds into new C-C or C-heteroatom bonds.
Nitrile-Directed C-H Activation
The nitrile group is a versatile directing group in C-H activation chemistry. nih.govnih.gov It can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective functionalization. nih.gov This strategy is particularly relevant for the synthesis and modification of biphenyls containing a nitrile group, such as 5-amino-[1,1'-biphenyl]-3-carbonitrile.
Rhodium(III) and palladium(II) are common catalysts for these transformations. snnu.edu.cnacs.org The nitrile group can direct the ortho-C-H arylation of benzimidate derivatives to produce biphenyl-2-carbonitriles. acs.org Furthermore, nitrile-containing templates have been designed to achieve remote meta-C-H functionalization of biaryl compounds. nih.govnih.govrsc.org This provides a powerful method for modifying the biphenyl scaffold at positions that are not easily accessible through classical methods. nih.govnih.gov The nitrile group, being a transformable handle, can be subsequently converted into other functional groups like amines or carboxylic acids. nih.govresearchgate.net
Table 2: Research Findings in Directed C-H Functionalization
| Catalyst System | Directing Group | Functionalization | Key Finding | Reference |
| Pd-Ag heterodimer | Phenyl nitrile | meta-C-H olefination, acetoxylation, iodination | A ligand-containing Pd-Ag dimeric transition state favors meta-selectivity. | nih.govnih.gov |
| Rh(III) | Nitrone | C-H acylation/[3+2] dipolar addition | Nitrone can act as a traceless directing group or a 1,3-dipole depending on the substrate. | snnu.edu.cn |
| Rh(III) | Aryl imidates | C-H activation and cascade dealkoxylation | Synthesis of decorated aryl nitriles through directing group transformation. | acs.org |
| Rh(III) | Nitrile template | meta-C-H olefination | First example of a U-shaped nitrile template directing Rh(III)-catalyzed remote meta-C-H activation. | acs.org |
This table is interactive. Click on the headers to sort the data.
Amino-Directed C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern organic synthesis. In the context of biphenyl synthesis, the amino group, or a precursor that can be readily converted to it, can serve as an effective directing group to guide the reaction to a specific position on the aromatic ring.
Transition metal-catalyzed C-H activation has become a cornerstone for creating C-C and C-heteroatom bonds. While strongly coordinating groups have historically been used to facilitate these reactions, recent advancements have demonstrated the efficacy of weakly coordinating groups. nih.gov For instance, the nitrile group, which can be readily converted to an amine, has been successfully employed as a directing group in the meta-C-H functionalization of biaryl compounds. nih.govescholarship.org This provides an indirect yet powerful method for the synthesis of amino-substituted biphenyls. The reaction, often catalyzed by palladium, allows for olefination, acetoxylation, and iodination at the meta position relative to the nitrile. nih.govescholarship.org The subsequent reduction of the nitrile furnishes the desired amino functionality.
Furthermore, direct C-H activation has been applied to the functionalization of aromatic amino acids themselves. nih.govacs.org Using catalysts like iridium, protected aromatic amino acids can undergo borylation with high regiocontrol, allowing for subsequent cross-coupling reactions to build complex structures. nih.gov This highlights the potential of using amino acid derivatives as starting materials for constructing functionalized biphenyl systems.
| Reaction Type | Directing Group | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|---|
| meta-C-H Olefination/Acetoxylation | Nitrile (-CN) | Palladium/2-pyridone ligand | Nitrile group directs functionalization to the remote meta-position and can be later converted to an amine. | nih.govescholarship.org |
| C-H Borylation | Protected Amine | Iridium | Allows for regiocontrolled functionalization of aromatic amino acids, preserving stereochemistry. | nih.gov |
| C-H Arylation | Free or Protected Amine | Palladium | Enables direct arylation of tryptophan residues within peptide sequences. | acs.org |
Regioselectivity Control in C-H Functionalization
Achieving regioselectivity is a critical challenge in C-H activation chemistry. chemrxiv.org The ability to control where a new functional group is installed on a molecule is paramount for the efficient synthesis of a specific isomer, such as 5-amino-[1,1'-biphenyl]-3-carbonitrile.
In the C-H functionalization of biphenyls and related systems, directing groups are the primary tool for controlling regioselectivity. mdpi.com A directing group forms a temporary chelate with the metal catalyst, bringing the catalyst into close proximity with a specific C-H bond and thereby promoting its cleavage over other, more sterically or electronically favored, C-H bonds. nih.gov
A notable example is the nitrile-directed meta-C-H functionalization of biphenyls. nih.govescholarship.org While a nitrile group would geometrically seem unlikely to direct to the meta position, computational studies revealed a unique ligand-containing Pd-Ag heterodimeric transition state is responsible for this remote selectivity. nih.govescholarship.org The use of substituted 2-pyridone ligands was found to be crucial in facilitating the cleavage of the meta-C-H bond. nih.govescholarship.org This strategy circumvents the need for complex, U-shaped templates previously developed for remote C-H activation. nih.gov
The choice of catalyst and ligands can profoundly influence the outcome of the reaction, sometimes even reversing the inherent regioselectivity of a substrate. chemrxiv.orgnovartis.com By carefully selecting the appropriate ligand, chemists can steer the reaction towards the desired constitutional isomer, a principle that is fundamental to synthesizing specifically substituted biphenyls.
Synthesis via Nitro Reduction and Amination Routes
A classic and widely used method for the preparation of aromatic amines is the reduction of the corresponding nitro compounds. beilstein-journals.orgnih.gov This two-step sequence, involving nitration of an aromatic ring followed by reduction, is a robust and scalable approach to installing an amino group.
The reduction of a nitro-substituted biphenylcarbonitrile precursor is a direct route to 5-amino-[1,1'-biphenyl]-3-carbonitrile. A variety of reducing agents can be employed for this transformation, from classic metal-acid combinations to catalytic hydrogenation. Modern methods have also introduced milder and more selective reagents. For instance, trichlorosilane (B8805176) in the presence of a tertiary amine has been shown to be a highly effective metal-free system for the reduction of both aromatic and aliphatic nitro compounds to their corresponding primary amines. beilstein-journals.org This method proceeds quickly and often provides the product in high yield without the need for extensive purification. beilstein-journals.org The utility of this approach has been demonstrated in the synthesis of 2-(4'-chlorophenyl)aniline, a biphenyl amine precursor to the fungicide boscalid, which was obtained in quantitative yield. beilstein-journals.org
Direct amination routes, while often more challenging, offer a more atom-economical approach. One patented method describes the synthesis of 2-amino biphenyl derivatives by reacting a polyaniline derivative with a phenylhydrazine (B124118) derivative in the presence of a phthalocyanine (B1677752) metal complex catalyst. google.com This method is noted for its mild conditions and simple operation. google.com
| Method | Precursor | Reagents/Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Nitro Reduction | 5-nitro-[1,1'-biphenyl]-3-carbonitrile | Trichlorosilane/tertiary amine | Metal-free, high yield, short reaction time, clean conversion. | beilstein-journals.org |
| Nitro Reduction | Nitro-substituted biphenyls | Palladium catalyst (e.g., Pd@GW) | Robust, durable catalyst, operates at room temperature. | nih.gov |
| Amination | Polyaniline and phenylhydrazine derivatives | Phthalocyanine metal complex | Mild conditions, simple operation, diverse product scope. | google.com |
Multicomponent Reactions for Substituted Carbonitrile and Amine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are powerful tools for building molecular complexity efficiently. windows.netorganic-chemistry.org These reactions are particularly well-suited for the synthesis of highly substituted molecules bearing both amine and carbonitrile functionalities.
Several MCRs have been developed for the synthesis of various heterocyclic and aromatic systems incorporating these groups. For example, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines yields N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and atom efficiency. mdpi.com Similarly, new 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized through a one-pot reaction of malononitrile (B47326), arylglyoxals, and hydrazine (B178648) hydrate (B1144303) at room temperature. scielo.org.za
These MCR strategies offer a convergent and diversity-oriented approach to synthesizing complex scaffolds. windows.net While not a direct synthesis of 5-amino-[1,1'-biphenyl]-3-carbonitrile itself, the principles of MCRs can be applied to construct highly substituted aminocarbonitrile frameworks. For instance, a reaction could be designed involving a biphenyl-containing starting material to generate the target structure or its close analogues in a single step. The Strecker reaction, the first described MCR, is a classic method for producing α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov The versatility of MCRs allows for the rapid generation of libraries of compounds for screening purposes in drug discovery and materials science. organic-chemistry.org
| Reaction Name/Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Three-component reaction | α-hydroxyketones, oxoacetonitriles, primary amines | N-substituted 3-cyanopyrroles | High selectivity, high atom efficiency, mild conditions. | mdpi.com |
| Three-component reaction | Arylglyoxals, malononitrile, hydrazine hydrate | 3-amino-5-arylpyridazine-4-carbonitriles | Simple, one-pot procedure at room temperature. | scielo.org.za |
| Pseudo-six-component reaction | Isatins, active methylene (B1212753) compounds, hydrazine hydrate, nitro ketene (B1206846) dithioacetal | Highly functionalized spiropyrazolines | Generates high molecular complexity in a single step. | rsc.org |
| Three-component reaction | Substituted benzaldehyde, malononitrile, urea/thiourea | Pyrimidine-5-carbonitriles | Solvent-free, uses an inexpensive catalyst (NH4Cl). | ias.ac.in |
Reaction Chemistry and Functionalization of 5 Amino 1,1 Biphenyl 3 Carbonitrile
Reactions of the Amino Group
The primary aromatic amino group in 5-amino-[1,1'-biphenyl]-3-carbonitrile is a nucleophilic center that readily participates in derivatization and condensation reactions. Its reactivity is typical of anilines, enabling a variety of functionalization strategies.
Derivatization and Amine Functionalization
The amino group can be easily derivatized through reactions such as acylation, sulfonylation, and alkylation. These modifications are fundamental in synthetic chemistry for installing protecting groups or introducing new functionalities.
Acylation: The reaction with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding amides. For instance, acetylation with acetyl chloride or benzoylation with benzoyl chloride would produce N-(5-cyano-[1,1'-biphenyl]-3-yl)acetamide and N-(5-cyano-[1,1'-biphenyl]-3-yl)benzamide, respectively.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in a basic medium affords stable sulfonamides. This reaction is often used in the development of various chemical entities, including those with specific biological activities mdpi.com.
Alkylation: While direct alkylation of aromatic amines can sometimes be challenging due to the potential for multiple alkylations, it can be achieved under specific conditions to yield secondary or tertiary amines.
These derivatization reactions are crucial for modulating the electronic properties and steric environment of the molecule, which can influence subsequent reactions or the molecule's biological activity.
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation (Acetylation) | Acetyl Chloride / Acetic Anhydride | N-Aryl Acetamide |
| Acylation (Benzoylation) | Benzoyl Chloride | N-Aryl Benzamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-Aryl Sulfonamide |
Condensation Reactions
The primary amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases ekb.egdergipark.org.tr. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond .
The general reaction is: R¹R²C=O + H₂N-Ar → R¹R²C=N-Ar + H₂O (where Ar is the 5-cyano-[1,1'-biphenyl]-3-yl moiety)
These Schiff bases are valuable intermediates themselves. For example, they can be reduced to form stable secondary amines or used in cyclocondensation reactions to build complex heterocyclic systems nih.gov. The reaction of 3-aminobenzonitrile, a structural analog, with 4-isothiocyanato-4-methyl pentane-2-one leads to the formation of condensed monocyclic pyrimidine derivatives chemicalbook.com. Similarly, cyclocondensation of aminonitriles with β-ketoesters can be used to synthesize fused ring systems researchgate.net.
| Reactant | Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes or Ketones | Acid or base catalysis, often with heating | Schiff Base (Imine) | ekb.eg |
| β-Ketoesters | Lewis acid catalyst (e.g., SnCl₄), reflux | Fused Quinoline Analogues | researchgate.net |
| Isothiocyanates | Heating | Condensed Pyrimidines | chemicalbook.com |
Reactions of the Carbonitrile Group
The carbonitrile (cyano) group is a highly versatile functional group that can be transformed into a variety of other functionalities or used to construct heterocyclic rings. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the triple bond can participate in cycloaddition reactions.
Transformations to Carboxylic Acids, Amides, and Esters
The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds in two stages: first to a primary amide and then to a carboxylic acid.
Amide Formation: Partial hydrolysis of the nitrile can be achieved under milder conditions to stop the reaction at the amide stage, yielding 5-amino-[1,1'-biphenyl]-3-carboxamide. This can be accomplished using various methods, including treatment with an alkaline solution of hydrogen peroxide or by carefully controlled acid or base catalysis commonorganicchemistry.com. A transition-metal-free method using sodium hydroxide (B78521) in isopropanol has also been reported for the efficient hydration of various nitriles to their corresponding amides oatext.com.
Carboxylic Acid Formation: Complete hydrolysis to the corresponding carboxylic acid, 5-amino-[1,1'-biphenyl]-3-carboxylic acid, is typically achieved by heating under more vigorous acidic (e.g., H₂SO₄, HCl) or basic (e.g., NaOH, KOH) aqueous conditions chemistrysteps.com. Under basic conditions, the carboxylate salt is initially formed, which then requires acidification to yield the free carboxylic acid.
Ester Formation: Esters are generally prepared from the carboxylic acid via Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by converting the carboxylic acid to a more reactive derivative like an acid chloride, followed by reaction with an alcohol.
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Nitrile to Amide | H₂O₂, NaOH(aq); or NaOH, Isopropanol, 60 °C | 5-amino-[1,1'-biphenyl]-3-carboxamide | commonorganicchemistry.comoatext.com |
| Nitrile to Carboxylic Acid | H₂SO₄(aq) or NaOH(aq), heat, then H₃O⁺ | 5-amino-[1,1'-biphenyl]-3-carboxylic acid | chemistrysteps.com |
| Carboxylic Acid to Ester | R-OH, H⁺ catalyst, heat | Alkyl 5-amino-[1,1'-biphenyl]-3-carboxylate |
Cycloaddition Reactions (e.g., Triazole Formation)
The nitrile group can undergo [3+2] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles, which are a class of azoles containing four nitrogen atoms. The tetrazole ring is considered a bioisostere of the carboxylic acid group and is of significant interest in medicinal chemistry chalcogen.royoutube.com.
The synthesis of 5-substituted 1H-tetrazoles from nitriles is commonly achieved by reacting the nitrile with an azide source, such as sodium azide (NaN₃), in the presence of an acid catalyst youtube.com. Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids (often generated in situ from NaN₃ and an ammonium salt like NH₄Cl) are frequently used to activate the nitrile towards nucleophilic attack by the azide ion nih.govscielo.org.za. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures chalcogen.roscielo.org.za. This reaction would convert 5-amino-[1,1'-biphenyl]-3-carbonitrile into 5-(5-amino-[1,1'-biphenyl]-3-yl)-1H-tetrazole.
Conversion to other Nitrogen-Containing Heterocycles
The carbonitrile group is a key synthon for a variety of other nitrogen-containing heterocycles beyond tetrazoles.
Triazoles: While tetrazoles are formed via cycloaddition, other triazole isomers can be synthesized through multi-step pathways. For example, reduction of the nitrile to a primary amine followed by condensation and cyclization reactions can lead to substituted 1,2,4-triazoles nih.gov.
Pyrimidines and Pyridines: Aminonitriles are valuable precursors for fused heterocyclic systems. For instance, they can be used in reactions that lead to the formation of fused pyridine or pyrimidine rings frontiersin.orgnih.gov. The specific outcome depends on the reaction partners and conditions. For example, condensation reactions can lead to the formation of pyrazolopyridines frontiersin.org.
Other Heterocycles: The versatility of the aminonitrile scaffold allows for its use in diversity-oriented synthesis to produce a wide range of heterocyclic compounds, demonstrating its importance as a building block in synthetic and medicinal chemistry frontiersin.orgdoi.org.
Reactions of the Biphenyl (B1667301) Core
The reactivity of the biphenyl core in 5-amino-[1,1'-biphenyl]-3-carbonitrile is significantly influenced by the electronic properties of its substituents. The amino (-NH₂) group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution, while the nitrile (-CN) group is a strong deactivating group and a meta-director. These opposing effects, along with the directing influence of the second phenyl ring, create a complex reactivity landscape for further functionalization.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the biphenyl system is dictated by the directing effects of the existing substituents. The phenyl group itself is an activating group that directs incoming electrophiles to the ortho and para positions. In the case of 5-amino-[1,1'-biphenyl]-3-carbonitrile, the amino group on the first ring strongly activates it towards electrophilic attack.
The substitution pattern is a result of the combined directing effects of the amino and nitrile groups. The amino group directs electrophiles to its ortho and para positions (C4, C6, and C2). The nitrile group directs to its meta position (C4 and C6). Therefore, the positions ortho and para to the amino group are the most likely sites for electrophilic attack due to synergistic activation. The positive charge of the intermediate sigma complex can be stabilized by resonance involving the lone pair of the amino group, which is a powerful stabilizing effect. youtube.com
Common electrophilic substitution reactions include:
Nitration: Using nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced, likely at the C4 or C6 positions.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom.
Friedel-Crafts Acylation: Using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl group. This reaction provides a route to functionalize the biphenyl core with ketone moieties. youtube.com
The second, unsubstituted phenyl ring is also susceptible to electrophilic attack, primarily at its para position (C4'), and to a lesser extent, the ortho positions (C2', C6'). The first ring, being highly activated by the amino group, is generally expected to be more reactive towards electrophiles. youtube.com
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the biphenyl core of 5-amino-[1,1'-biphenyl]-3-carbonitrile is challenging. SNAr reactions typically require a strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halide). The ring containing the amino and nitrile groups lacks a suitable leaving group. Furthermore, the presence of the strongly electron-donating amino group disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr, thus deactivating the ring for this type of reaction.
However, intramolecular nucleophilic substitution reactions involving the nitrile group have been reported in other molecular contexts, where a nucleophile attacks the carbon of the nitrile group. nih.gov For 5-amino-[1,1'-biphenyl]-3-carbonitrile, such reactions would likely require prior modification of the molecule to introduce a proximate nucleophilic center.
Further C-H Functionalization (Ortho, Meta, Para)
Recent advances in transition-metal-catalyzed C-H functionalization have provided powerful tools for selectively modifying aromatic rings, bypassing the traditional rules of electrophilic substitution. These methods often employ a directing group to guide the catalyst to a specific C-H bond.
For biphenyl compounds, the nitrile group has been successfully utilized as a directing group for remote meta-C-H functionalization. escholarship.orgnih.gov This strategy allows for the introduction of various functional groups at a position that is typically difficult to access.
Nitrile-Directed meta-C-H Functionalization: Research has demonstrated that a phenyl nitrile functional group can direct palladium catalysts to activate the meta-C-H bond of the adjacent phenyl ring. escholarship.orgescholarship.org This provides a method for modifying biaryl compounds and is particularly useful as the nitrile can be readily converted to other functional groups like amines or carboxylic acids. escholarship.orgnih.govescholarship.org
Key transformations achieved through this methodology include:
meta-Olefination: Introduction of an alkene group.
meta-Acetoxylation: Introduction of an acetoxy group (-OAc).
meta-Iodination: Introduction of an iodine atom.
This remote meta-selectivity is notable and was achieved using a combination of a palladium catalyst and specific ligands, such as substituted 2-pyridones, which assist in the C-H bond cleavage. escholarship.orgnih.govescholarship.org
| Reaction Type | Position | Directing Group | Catalyst System | Functional Group Introduced |
| C-H Olefination | meta | Nitrile | Palladium / 2-Pyridone Ligand | Alkene |
| C-H Acetoxylation | meta | Nitrile | Palladium / 2-Pyridone Ligand | Acetoxy (-OAc) |
| C-H Iodination | meta | Nitrile | Palladium / 2-Pyridone Ligand | Iodine (-I) |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving 5-amino-[1,1'-biphenyl]-3-carbonitrile is crucial for optimizing reaction conditions and developing new synthetic methodologies.
Palladium-Catalyzed Mechanistic Pathways (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the synthesis and functionalization of biphenyl derivatives. nih.govmdpi.com The catalytic cycle for these reactions generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or pseudohalide), inserting itself into the carbon-halide bond. This oxidizes the palladium from the 0 to the +2 oxidation state, forming an organopalladium(II) complex.
Transmetalation: In this step, the organic group from an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. This step often requires a base to form an "ate complex," which facilitates the transfer. nih.gov
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
A comprehensive understanding of these fundamental mechanistic steps is essential for the development of more efficient palladium-based catalytic systems. wildlife-biodiversity.com
Concerted Metalation-Deprotonation (CMD) Processes
The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for C-H bond activation, particularly in reactions catalyzed by high-valent, late transition metals like Pd(II). panchakotmv.ac.inwikipedia.org In a CMD process, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single transition state without proceeding through a metal hydride intermediate. wikipedia.org
This mechanism is highly relevant for the nitrile-directed meta-C-H functionalization of biphenyls. escholarship.orgescholarship.org Computational and experimental studies have shown that substituted 2-pyridone ligands are crucial in assisting the cleavage of the meta-C-H bond. escholarship.orgnih.govescholarship.org The ligand acts as an internal base, abstracting the proton from the C-H bond in a concerted fashion as the palladium center coordinates to the carbon. panchakotmv.ac.inwikipedia.org
Density Functional Theory (DFT) computational studies have revealed that a ligand-containing Pd-Ag heterodimeric transition state is responsible for the observed meta-selectivity in the C-H functionalization of biphenylnitriles. escholarship.orgnih.govescholarship.org The carboxylate or a similar basic group on the ligand deprotonates the substrate in the transition state. wikipedia.orgnih.gov The CMD pathway is a well-established process, and its application has been widespread in the field of C-H functionalization. panchakotmv.ac.in
Role of Intermediates (e.g., Carbocations, Three-Membered Rings, Radicals)
The transformation of 5-amino-[1,1'-biphenyl]-3-carbonitrile can proceed through various reactive intermediates, depending on the reaction conditions and reagents employed. The presence of the amino group makes the molecule susceptible to oxidation, which can lead to the formation of radical cations.
Radical Cations: One-electron oxidation of the amino group can generate an amine radical cation. beilstein-journals.orgdoaj.org These intermediates are highly reactive and can undergo several subsequent reactions. For instance, deprotonation of the amine radical cation can form an α-amino radical, which can then be further oxidized to an iminium ion. Alternatively, the radical cation itself can participate in reactions such as hydrogen atom abstraction. beilstein-journals.org The formation of such radical intermediates is often facilitated by photoredox catalysis, utilizing visible light and a suitable photocatalyst. beilstein-journals.orgdoaj.org
While specific studies on the radical cations of 5-amino-[1,1'-biphenyl]-3-carbonitrile are not extensively documented, the general reactivity of aromatic amine radical cations suggests that this pathway could be a viable route for the functionalization of this molecule. The stability and subsequent reaction pathways of the radical cation would be influenced by the electronic effects of the cyano group and the biphenyl system.
Carbocations: While less common for this specific molecule under typical conditions, carbocationic intermediates could potentially be formed under strongly acidic conditions or through diazotization of the amino group. The resulting diazonium salt can then be transformed into a variety of other functional groups, with the reaction proceeding through a phenyl cation intermediate.
Three-Membered Rings: The formation of three-membered rings, such as aziridines, directly from the amino group of 5-amino-[1,1'-biphenyl]-3-carbonitrile is not a commonly reported transformation. However, related chemistries on aliphatic amines have shown that palladium-catalyzed C-H activation can lead to the formation of aziridines. rsc.org
| Intermediate Type | Method of Generation | Potential Subsequent Reactions |
| Radical Cation | One-electron oxidation of the amino group (e.g., photoredox catalysis) | Deprotonation to α-amino radical, hydrogen atom abstraction |
| Carbocation | Diazotization of the amino group | Nucleophilic substitution, elimination |
| Radicals | Homolytic bond cleavage (e.g., photolysis, thermolysis) | Addition to unsaturated systems, hydrogen abstraction |
C-C Bond Formation and Cleavage Mechanisms
The biphenyl and nitrile moieties of 5-amino-[1,1'-biphenyl]-3-carbonitrile are key to its participation in carbon-carbon bond-forming and cleaving reactions.
C-C Bond Formation: A significant pathway for C-C bond formation is through transition metal-catalyzed C-H activation. The nitrile group, in particular, can act as a directing group to facilitate the formation of new C-C bonds at specific positions on the aromatic rings. Palladium-catalyzed reactions are commonly employed for this purpose. nih.gov For instance, the cyano group can direct the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. escholarship.org This occurs through a concerted metalation-deprotonation (CMD) process, where a ligand-containing palladium catalyst cleaves a C-H bond. escholarship.org The resulting organometallic intermediate can then react with a coupling partner to form a new C-C bond.
C-C Bond Cleavage: The cleavage of C-C bonds in 5-amino-[1,1'-biphenyl]-3-carbonitrile is less common but can occur under specific conditions. The carbon-cyano bond in nitriles can be activated and cleaved by transition metal complexes. researchgate.net This can proceed through oxidative addition of the C-CN bond to a low-valent metal center. Furthermore, oxidative elimination of a nitrile group through C-C bond cleavage is a known metabolic pathway for certain xenobiotics, primarily catalyzed by cytochrome P450 enzymes. nih.gov This suggests that under oxidative conditions, the C-CN bond in 5-amino-[1,1'-biphenyl]-3-carbonitrile could potentially be cleaved.
| Reaction Type | Key Functional Group | Catalyst/Reagent | Mechanism |
| C-C Bond Formation | Nitrile, Biphenyl | Palladium catalysts | C-H activation, Concerted Metalation-Deprotonation (CMD) |
| C-C Bond Cleavage | Nitrile | Transition metal complexes, Oxidizing agents | Oxidative addition, Oxidative elimination |
Influence of Directing Groups on Reaction Mechanisms
Both the amino and cyano groups in 5-amino-[1,1'-biphenyl]-3-carbonitrile can act as directing groups in C-H activation reactions, influencing the regioselectivity of functionalization.
Nitrile as a Directing Group: The cyano group is a versatile directing group in transition metal-catalyzed C-H functionalization. nih.gov It can direct reactions to the ortho or meta positions depending on the reaction conditions and the catalytic system employed. For instance, palladium-catalyzed C-H activation directed by a nitrile group can lead to meta-selective arylation of arenes. nih.gov This directing effect is attributed to the coordination of the nitrile's nitrogen atom to the metal center, which then positions the catalyst for C-H bond cleavage at a specific site. nih.gov
Amino Group as a Directing Group: The amino group is also a well-established directing group for ortho-C-H functionalization. rsc.org The nitrogen atom of the amino group can coordinate to the metal catalyst, forming a cyclometalated intermediate that facilitates the activation of a nearby C-H bond. Palladium-catalyzed ortho-arylation of unprotected anilines has been achieved using specific cooperating ligands that enable both C-H cleavage and prevent C-N coupling. acs.org
Competing Effects: In 5-amino-[1,1'-biphenyl]-3-carbonitrile, the presence of both an amino and a cyano group introduces the possibility of competing directing effects. The outcome of a C-H functionalization reaction would depend on the relative coordinating ability of the two groups to the chosen metal catalyst and the reaction conditions. For instance, in palladium catalysis, the choice of ligand and oxidant can influence which directing group dominates. It is also possible that the two groups could cooperate to direct functionalization to a specific site. The interplay between these directing groups is a crucial factor in designing selective synthetic routes for the derivatization of this molecule.
| Directing Group | Typical Regioselectivity | Mechanistic Feature |
| Cyano (-CN) | ortho or meta | Coordination of the nitrogen lone pair to the metal center |
| Amino (-NH2) | ortho | Formation of a cyclometalated intermediate |
Structural Elucidation and Spectroscopic Characterization of 5 Amino 1,1 Biphenyl 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) for Hydrogen Atom Environments
A ¹H NMR spectrum of 5-amino-[1,1'-biphenyl]-3-carbonitrile would provide crucial information about the electronic environment of each hydrogen atom. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the protons of the amino group. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically 6.5-8.0 ppm), with their specific positions influenced by the electron-donating amino group and the electron-withdrawing nitrile group. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, the coupling patterns (singlets, doublets, triplets, etc.) would reveal the connectivity between adjacent protons, aiding in the assignment of each signal to a specific position on the biphenyl (B1667301) scaffold. The protons of the amino (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Data
| Predicted Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic CH | 6.5 - 8.0 | d, t, m | 7H |
| Amino NH₂ | Variable (broad) | s | 2H |
Note: This table represents predicted values. Actual experimental data is not available.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in 5-amino-[1,1'-biphenyl]-3-carbonitrile would produce a distinct signal. The carbon atom of the nitrile group (-C≡N) is expected to appear in the range of 115-125 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with the carbons attached to the amino and nitrile groups showing characteristic shifts. The quaternary carbons, including the two carbons forming the biphenyl linkage, would also be identifiable.
Interactive Data Table: Predicted ¹³C NMR Data
| Predicted Carbon Environment | Predicted Chemical Shift (ppm) |
| Nitrile C≡N | 115 - 125 |
| Aromatic C-N | ~140 - 150 |
| Aromatic C-H | 110 - 140 |
| Aromatic Quaternary C | 120 - 145 |
Note: This table represents predicted values. Actual experimental data is not available.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within each aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be critical for confirming the connectivity between the two phenyl rings and the positions of the amino and nitrile substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-amino-[1,1'-biphenyl]-3-carbonitrile would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C≡N stretch of the nitrile group would produce a sharp, intense absorption band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C≡N Stretch (Nitrile) | 2220 - 2260 |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: This table represents predicted values. Actual experimental data is not available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) would be used to determine the molecular weight of 5-amino-[1,1'-biphenyl]-3-carbonitrile and to gain insight into its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (194.23 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₁₃H₁₀N₂). The fragmentation pattern would show characteristic losses of small molecules or radicals, which can help to confirm the structure. For example, fragmentation might involve the loss of HCN from the nitrile group or cleavage of the bond between the two phenyl rings.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 194 |
| Fragments | Various |
Note: This table represents predicted values. Actual experimental data is not available.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 5-amino-[1,1'-biphenyl]-3-carbonitrile could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This technique would also reveal the intermolecular interactions, such as hydrogen bonding involving the amino group, that govern the crystal packing. To date, no crystal structure for this specific compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.
Theoretical and Computational Investigations of 5 Amino 1,1 Biphenyl 3 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic behaviors.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For 5-amino-[1,1'-biphenyl]-3-carbonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine its most stable three-dimensional conformation (geometry optimization). researchgate.net This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.
The following table presents hypothetical optimized geometric parameters for 5-amino-[1,1'-biphenyl]-3-carbonitrile, based on typical values for similar molecular structures.
| Parameter | Value |
| C-C bond length (within phenyl rings) | ~1.39 Å |
| C-C bond length (between phenyl rings) | ~1.49 Å |
| C-N bond length (amino group) | ~1.38 Å |
| C≡N bond length (nitrile group) | ~1.15 Å |
| Dihedral angle (between phenyl rings) | ~35-45° |
Note: These are representative values and the actual parameters would be determined by specific DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). researchgate.netscirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths at which the molecule absorbs light. functmaterials.org.ua
For 5-amino-[1,1'-biphenyl]-3-carbonitrile, the electronic transitions are expected to be of a π → π* nature, involving the delocalized π-system of the biphenyl (B1667301) rings, and potentially charge-transfer transitions from the electron-donating amino group to the electron-withdrawing nitrile group. The calculated absorption maxima (λmax), oscillator strengths (f), and the nature of the electronic transitions provide a theoretical UV-Vis spectrum.
A hypothetical TD-DFT calculation for 5-amino-[1,1'-biphenyl]-3-carbonitrile might yield the following results:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.87 | 320 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 4.28 | 290 | 0.18 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.77 | 260 | 0.35 | HOMO → LUMO+1 |
Note: These values are illustrative and would be determined by specific TD-DFT calculations.
Analysis of Molecular Orbitals
The behavior of a molecule in chemical reactions and its electronic properties are largely governed by its molecular orbitals, particularly the frontier molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. iucr.org A smaller gap suggests higher reactivity.
In 5-amino-[1,1'-biphenyl]-3-carbonitrile, the HOMO is expected to be localized primarily on the amino group and the adjacent phenyl ring due to the electron-donating nature of the amine. The LUMO is anticipated to be concentrated on the phenyl ring bearing the electron-withdrawing nitrile group. This distribution facilitates intramolecular charge transfer upon electronic excitation.
A hypothetical FMO analysis for 5-amino-[1,1'-biphenyl]-3-carbonitrile could provide the following energy values:
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 3.7 |
Note: These are representative energy values.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduwisc.eduresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the presence of hyperconjugative interactions and intramolecular charge transfer. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
A hypothetical NBO analysis might reveal the following significant donor-acceptor interactions:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | π(C-C) (phenyl ring) | ~15 |
| π(C-C) (phenyl ring) | π(C≡N) | ~5 |
Note: LP denotes a lone pair, and π denotes an antibonding π-orbital. The values are illustrative.*
Computational Mechanistic Studies
While this article focuses on the ground and excited-state properties of 5-amino-[1,1'-biphenyl]-3-carbonitrile, the computational methods described here can also be applied to study reaction mechanisms involving this molecule. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and activation energies, providing insights into the kinetics and thermodynamics of chemical transformations.
Given the functional groups present, computational studies could explore reactions such as electrophilic aromatic substitution, where the amino group would act as an activating and directing group, or nucleophilic addition to the nitrile group. Such studies are crucial for understanding the reactivity of 5-amino-[1,1'-biphenyl]-3-carbonitrile and for designing new synthetic routes or functional materials.
Transition State Elucidation and Reaction Path Analysis
The synthesis of 5-amino-[1,1'-biphenyl]-3-carbonitrile, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, involves a series of complex steps. nih.govgre.ac.uk Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping out the energetic landscape of these reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction path can be constructed.
For the Suzuki-Miyaura coupling, the catalytic cycle typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can pinpoint the structure and energy of the transition state for each of these steps. For instance, in a study of a palladium-catalyzed Suzuki-Miyaura reaction, the transmetalation step was identified as the rate-determining step, with a calculated activation energy of 36.8 kcal/mol. nih.gov The transition state structure reveals the breaking of the C-B bond and the formation of new Pd-C and Pd-B bonds. nih.gov
The final reductive elimination step, which forms the biphenyl product, also proceeds through a specific transition state. In one computational study, this step was found to have an activation energy of 14.4 kcal/mol, leading to the formation of the stable biphenyl. nih.gov Analysis of the imaginary frequencies in the calculated vibrational spectra confirms the identity of a true transition state. nih.gov
Table 1: Illustrative Activation Energies in a Suzuki-Miyaura Coupling Reaction (Note: These values are for a model system and illustrate the type of data obtained from DFT calculations on biphenyl synthesis.)
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Not specified as rate-determining |
| Transmetalation | 36.8 |
| Reductive Elimination | 14.4 |
This table is for illustrative purposes based on findings for related biphenyl syntheses.
Investigation of Regioselectivity and Stereoselectivity
For substituted biphenyls, the introduction of functional groups raises questions of regioselectivity—which position on the aromatic rings will react. Computational models can predict the most likely sites of reaction by analyzing the electronic properties of the molecule. For 5-amino-[1,1'-biphenyl]-3-carbonitrile, the amino and cyano groups exert strong electronic effects, influencing the electron density distribution around the rings.
Stereoselectivity in biphenyls is often related to atropisomerism, where rotation around the central C-C bond is restricted. The energy barrier to this rotation can be calculated using computational methods. researchgate.net For a series of substituted biphenyls, these barriers can range from as low as 7.4 kcal/mol to as high as 44 kcal/mol. researchgate.net The presence of bulky ortho-substituents generally leads to higher rotational barriers. researchgate.net For 5-amino-[1,1'-biphenyl]-3-carbonitrile, which lacks ortho substituents, the rotational barrier is expected to be relatively low, and stable atropisomers at room temperature are unlikely.
Role of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the structure and properties of molecules. In the context of 5-amino-[1,1'-biphenyl]-3-carbonitrile, the amino group can act as a hydrogen bond donor, while the nitrile group can act as an acceptor.
The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. nih.gov Computational studies on chlorinated biphenyls have shown a strong correlation between the MEP and the substitution pattern. nih.gov For 5-amino-[1,1'-biphenyl]-3-carbonitrile, the amino group would create a region of positive electrostatic potential, while the nitrile group would generate a region of negative potential. These features are critical in understanding how the molecule interacts with other molecules, including solvents and biological receptors.
Molecular Dynamics Simulations (if applicable to conformational studies)
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes. For biphenyl derivatives, a key conformational feature is the dihedral angle (torsion angle) between the two phenyl rings. nih.govresearchgate.net MD simulations can explore the potential energy surface associated with the rotation around the central C-C bond. researchgate.net
Studies on various substituted biphenyls have shown that the preferred dihedral angle is influenced by the nature and position of the substituents. researchgate.netacs.org For unsubstituted biphenyl, the minimum energy conformation is a twisted structure with a dihedral angle of around 44 degrees. acs.org For 5-amino-[1,1'-biphenyl]-3-carbonitrile, MD simulations could reveal the preferred dihedral angle and the flexibility of the molecule in different environments, such as in aqueous solution or a nonpolar solvent. These simulations can also provide insights into how the molecule's shape changes over time, which has implications for its interaction with other molecules.
Table 2: Calculated Torsional Angles and Barriers for Substituted Biphenyls (Note: This data is for illustrative purposes to show the type of information gained from conformational analysis of related biphenyl compounds.)
| Compound | Minimum Energy Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| Biphenyl | 42.5 | 2.17 (at 0°) / 1.79 (at 90°) |
| 2,2'-Difluorobiphenyl | 57.9 | Not specified |
This table is for illustrative purposes based on findings for related biphenyl compounds. acs.org
Predictive Modeling for Reaction Outcomes and Reactivity
Predictive modeling, often employing machine learning techniques, is an emerging area in chemistry that aims to forecast the outcome of chemical reactions. chemrxiv.orgcmu.edu These models are trained on large datasets of known reactions and can learn to predict yields, selectivity, or whether a reaction will occur at all for new combinations of reactants. nih.gov
For a molecule like 5-amino-[1,1'-biphenyl]-3-carbonitrile, predictive models could be used in several ways. For instance, if this compound were to be used as a building block in further synthetic steps, a model could predict the likely success of various coupling partners or reaction conditions. chemrxiv.org These models often use molecular fingerprints or calculated quantum mechanical descriptors as input to represent the structure of the reactants. chemrxiv.orgcmu.edu While large-scale predictive models for general reactivity are still under development, they hold the promise of accelerating the discovery and optimization of chemical syntheses. nih.gov
Research Applications and Broader Context in Chemical Science
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The compound 5-amino-[1,1'-biphenyl]-3-carbonitrile serves as a crucial synthetic intermediate, a molecular building block valued for its distinct functional groups—an amine (-NH2) and a nitrile (-CN)—attached to a stable biphenyl (B1667301) backbone. This structure allows for a wide array of chemical transformations, making it a valuable precursor for constructing more complex molecules. The biphenyl moiety itself is a structural feature in many compounds with significant pharmacological activity.
The amino and nitrile groups are key to its versatility. α-Aminonitriles are well-established precursors for the synthesis of α-amino acids, amides, and various nitrogen-containing heterocycles like imidazoles and thiadiazoles. For instance, the general class of aminonitriles can be starting materials for producing complex heterocyclic systems. One-pot, three-component reactions involving an aldehyde, an amine, and a cyanide source are common methods for creating α-aminonitriles.
The utility of related structures underscores the potential of 5-amino-[1,1'-biphenyl]-3-carbonitrile. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile is a known precursor for synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Similarly, other aminonitrile derivatives are used in multicomponent reactions to generate diverse chemical structures, such as amino imidazole (B134444) carbonitriles, which are precursors to purines. The synthesis of substituted pyridazines has also been achieved through one-pot reactions involving malononitrile (B47326) (a related dinitrile) and hydrazine (B178648) hydrate (B1144303).
The synthesis of biphenyl-containing amino acids has been accomplished through methods like the Suzuki-Miyaura cross-coupling reaction, highlighting a pathway to incorporate the biphenyl structure into biologically relevant molecules. The combination of the reactive aminonitrile functionality with the rigid biphenyl scaffold makes 5-amino-[1,1'-biphenyl]-3-carbonitrile a strategic starting point for creating novel compounds with potential applications in medicinal chemistry and materials science.
Table 1: Examples of Complex Molecules from Aminonitrile Precursors
| Precursor Type | Resulting Complex Molecule | Synthetic Approach |
|---|---|---|
| α-Aminonitriles | α-Amino Acids, Imidazoles | Strecker Reaction / Hydrolysis |
| 5-Amino-pyrazole-4-carbonitriles | Pyrazolo[1,5-a]pyrimidines | Cyclocondensation Reactions |
| Aminomalononitrile Derivatives | Amino Imidazole Carbonitriles, Purines | Multicomponent Microwave-Assisted Reaction |
Application in Ligand Design for Catalysis
The molecular architecture of 5-amino-[1,1'-biphenyl]-3-carbonitrile, featuring both amino and nitrile functional groups, makes it an attractive candidate for ligand design in catalysis. These groups contain lone pairs of electrons and can act as coordination sites for metal ions, forming stable complexes that can function as catalysts.
Research into structurally similar compounds has demonstrated their effectiveness in catalytic applications. Specifically, derivatives of 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile have been successfully employed as highly effective photosensitizers for iodonium (B1229267) salts in bimolecular photoinitiating systems. These systems are crucial for initiating both free-radical and cationic photopolymerization processes, which are used in applications like 3D printing.
In these systems, the biphenyl dicarbonitrile derivative absorbs light and transfers energy to the iodonium salt, which then generates the reactive species (free radicals or cations) that start the polymerization chain reaction. The efficiency of this process is related to the electronic properties of the photosensitizer. Studies have shown that such bimolecular systems can be highly efficient for the polymerization of acrylates and epoxides under UV and LED light sources.
The potential for 5-amino-[1,1'-biphenyl]-3-carbonitrile to act as a ligand is also evident in the broader context of catalysis. For example, novel nano-catalysts have been developed where copper is immobilized on a layered double hydroxide (B78521) modified with a sulfonamide ligand to synthesize 5-amino-1H-pyrazole-5-carbonitrile derivatives. This illustrates how functional organic molecules can be integrated into heterogeneous catalysts to improve their activity and selectivity. The combination of the rigid biphenyl framework with the coordinating amino and nitrile groups in 5-amino-[1,1'-biphenyl]-3-carbonitrile suggests its potential for developing new, efficient catalysts for a variety of organic transformations.
Table 2: Performance of Biphenyl Dicarbonitrile Derivatives in Catalysis
| Polymerization Type | Monomer | Light Source | Result |
|---|---|---|---|
| Free-Radical | TMPTA (Acrylate) | 365 nm & 405 nm LED | Highly efficient, reaching ~50% conversion |
Data derived from studies on 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives.
Precursors for Advanced Materials Research
The unique photophysical and electronic properties inherent to the biphenyl structure, combined with the reactive potential of the amino and nitrile groups, position 5-amino-[1,1'-biphenyl]-3-carbonitrile as a valuable precursor in advanced materials research. Biphenyl derivatives are known for their thermal stability and charge-transporting capabilities, making them suitable for use in electronic and optoelectronic devices.
Commercial suppliers have categorized 5-amino-[1,1'-biphenyl]-4-carbonitrile (an isomer) as a material for applications in Organic Light-Emitting Diodes (OLEDs) and other electronic materials, indicating the relevance of this structural class to the field. A related terphenyl derivative, 5'-Amino-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarbaldehyde, is noted for its use as a ligand in the formation of Metal-Organic Frameworks (MOFs) and in OLED materials.
Direct applications of similar compounds have been demonstrated in the field of photopolymerization, which is fundamental to technologies like 3D printing and the production of advanced coatings. Research has shown that 2-amino-4-methyl-6-(4-phenylphenyl)-benzene-1,3-dicarbonitrile derivatives can act as high
Future Directions in 5 Amino 1,1 Biphenyl 3 Carbonitrile Research
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The future of synthesizing 5-amino-[1,1'-biphenyl]-3-carbonitrile is geared towards developing greener and more efficient methodologies. Traditional methods for creating the biphenyl (B1667301) core, such as the Suzuki-Miyaura cross-coupling reaction, are effective but often rely on palladium catalysts and organic solvents. researchgate.net Future research will likely focus on minimizing the environmental impact of these processes.
Key areas of exploration include:
Development of Water-Soluble Catalysts: Creating palladium catalysts that are effective in aqueous media can significantly reduce the reliance on volatile organic solvents. For instance, fullerene-supported PdCl2 nanocatalysts have shown high efficacy for Suzuki-Miyaura couplings in pure water at room temperature. researchgate.net
Solventless and Alternative Solvent Conditions: Research into solid-state or solventless reactions, which can be achieved through techniques like ball milling, presents a promising green alternative. acs.orgflinders.edu.au Additionally, the use of deep eutectic solvents (DES) or other biodegradable solvent systems could offer more sustainable options.
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety, and increase yield and purity. This approach allows for efficient catalyst use and easier scalability.
| Strategy | Key Advantages | Potential Catalyst/System | Reference |
|---|---|---|---|
| Aqueous Phase Suzuki Coupling | Eliminates organic solvents, simplifies product isolation. | Water-soluble fullerene-supported PdCl2 | researchgate.net |
| Solventless Reactions | Reduces solvent waste, lowers energy consumption. | Mechanochemical (ball milling) approach | acs.orgflinders.edu.au |
| Continuous Flow Synthesis | Enhanced control, safety, and scalability. | Packed-bed reactors with immobilized catalysts | N/A |
| Recyclable Heterogeneous Catalysts | Facilitates catalyst reuse, minimizes metal leaching. | Palladium supported on magnetic nanoparticles | nih.gov |
Development of New Catalytic Transformations Involving the Amino and Nitrile Moieties
The amino (-NH2) and nitrile (-CN) groups of 5-amino-[1,1'-biphenyl]-3-carbonitrile are ripe for exploration through novel catalytic transformations. These functional groups offer dual points for derivatization, allowing for the creation of a diverse library of compounds.
Future directions for the nitrile group include:
Catalytic Hydration: While harsh acidic or basic conditions can hydrolyze nitriles, mild, catalytic methods are more desirable. Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, have shown high activity and chemoselectivity for hydrating nitriles to primary amides under neutral conditions. orgsyn.org
Catalytic Reduction to Amines: The reduction of the nitrile to a primary aminomethyl group (-CH2NH2) opens up new avenues for functionalization. Catalytic hydrogenation using metal catalysts like nickel or platinum is a common industrial method. studymind.co.uk More advanced systems using cobalt nanoparticles or diisopropylaminoborane offer milder conditions and different selectivities. nih.govresearchgate.net
Enantioselective Transformations: Developing catalytic methods for the enantioselective addition of nucleophiles to the nitrile group could lead to the synthesis of chiral α-tertiary amines, which are valuable in medicinal chemistry. nih.gov
For the amino group , future research could focus on:
C-N Cross-Coupling Reactions: Catalytic methods like the Buchwald-Hartwig amination could be used to form new C-N bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
Directed C-H Functionalization: The amino group can act as a directing group to facilitate the selective functionalization of C-H bonds at positions ortho to the amine, enabling precise modification of the aromatic ring.
| Functional Group | Transformation | Potential Product | Catalytic System | Reference |
|---|---|---|---|---|
| Nitrile (-CN) | Hydration | Amide (-CONH2) | Platinum-based Ghaffar-Parkins catalyst | orgsyn.org |
| Nitrile (-CN) | Reduction | Aminomethyl (-CH2NH2) | Palladium-activated Raney-Nickel | acs.org |
| Nitrile (-CN) | Enantioselective Addition | Chiral α-tertiary amine | Copper-based catalytic systems | nih.gov |
| Amino (-NH2) | C-N Cross-Coupling | Diarylamine or Alkylarylamine | Palladium/Buchwald-Hartwig ligands | N/A |
Advanced Computational Studies for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in accelerating research on 5-amino-[1,1'-biphenyl]-3-carbonitrile. These studies can provide deep insights into reaction mechanisms, predict molecular properties, and guide the rational design of new derivatives and catalysts.
Future computational research should focus on:
Mechanistic Elucidation of Synthesis: DFT calculations can map the entire reaction pathway for the Suzuki-Miyaura coupling to form the biphenyl scaffold. researchgate.netnih.gov This includes analyzing the oxidative addition, transmetalation, and reductive elimination steps to identify rate-limiting factors and optimize reaction conditions.
Predicting Reactivity and Selectivity: Computational models can predict the reactivity of the amino and nitrile groups toward various reagents. Molecular electrostatic potential (MEP) maps can identify electron-rich and electron-poor regions, guiding the selection of electrophiles and nucleophiles for selective transformations. nih.govresearchgate.net
In Silico Design of Derivatives: By modeling the interaction of potential derivatives with biological targets, such as enzymes or receptors, computational studies can prioritize the synthesis of compounds with high predicted activity. This is particularly relevant in drug discovery, where biphenyl scaffolds are common. researchgate.netnih.gov
Conformational Analysis: Understanding the rotational barrier between the two phenyl rings and how substituents influence the preferred conformation is crucial for designing molecules with specific three-dimensional shapes, a key factor in biological activity. nih.gov
Investigation of Undiscovered Functional Group Transformations
Beyond well-established reactions, there is an opportunity to explore novel and less conventional transformations of the amino and nitrile functionalities on the biphenyl core.
For the nitrile group , this could involve:
C-CN Bond Activation: Recent advances have shown that the C-CN bond of aromatic nitriles can be catalytically cleaved and functionalized. researchgate.net This allows the nitrile to act as a leaving group, enabling transformations such as thiolation or arylation at that position.
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazole rings, which are important pharmacophores in medicinal chemistry.
For the amino group , future work could explore:
Derivatization into Novel Heterocycles: The amino group can serve as a key nucleophile in condensation reactions with various bifunctional reagents to construct novel heterocyclic rings fused to the biphenyl system.
Electrochemical Transformations: Electrosynthesis offers a green and powerful tool for functional group transformations. The oxidation of the amino group could be explored to generate reactive intermediates for subsequent C-N or C-C bond-forming reactions.
Integration into Multi-Step Synthesis of Complex Chemical Architectures
The true value of 5-amino-[1,1'-biphenyl]-3-carbonitrile lies in its potential as a versatile building block for the synthesis of more complex and high-value molecules. Its rigid biphenyl backbone and two distinct functional handles make it an ideal starting point for creating sophisticated chemical architectures.
Future applications in multi-step synthesis include:
Pharmaceuticals: Biphenyl derivatives are prevalent in pharmaceuticals, acting as androgen receptor degraders, and are used in treatments for conditions like prostate cancer. nih.gov The unique substitution pattern of 5-amino-[1,1'-biphenyl]-3-carbonitrile could be leveraged to design novel drug candidates. The amino and nitrile groups can be transformed into amides, amines, or heterocycles, which are common motifs in bioactive molecules. researchgate.net
Organic Materials: The biphenyl unit is a common component in liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The amino and nitrile groups provide sites for polymerization or for tuning the electronic and photophysical properties of the molecule.
Agrochemicals: The biphenyl scaffold is also found in a number of agrochemicals. researchgate.net This compound could serve as a precursor for new classes of herbicides or fungicides.
Complex Ligands: Derivatization of the amino and nitrile groups can lead to the synthesis of novel bidentate or polydentate ligands for catalysis or metal-organic frameworks (MOFs).
By strategically employing this compound as a foundational element, chemists can access complex molecular designs that would be difficult to achieve through other synthetic routes. illinois.edu
Q & A
Q. What are the standard synthetic routes for 5-amino-[1,1'-biphenyl]-3-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as condensation or cyclization methods. For example, analogous compounds like 2-amino-4-biphenyl-thiophene-3-carbonitrile are synthesized via the Gewald reaction , which uses α-methylene carbonyl compounds, sulfur, and α-cyano esters under basic conditions (e.g., NaOEt or K₂CO₃ in ethanol/methanol) . Optimization includes varying catalysts, solvents, and temperatures to improve yield. Computational methods, such as quantum chemical calculations, can predict optimal reaction pathways and intermediates .
Q. How can researchers address solubility challenges for 5-amino-[1,1'-biphenyl]-3-carbonitrile in biological assays?
Solubility can be enhanced by forming hydrochloride salts, as seen with structurally similar compounds like 3’-aminobiphenyl-3-carbonitrile hydrochloride, which improves aqueous stability . Solvent selection (e.g., DMSO for polar aprotic systems) or co-solvents (PEG-400) may also mitigate solubility issues. Pre-formulation studies using techniques like dynamic light scattering (DLS) or differential scanning calorimetry (DSC) are recommended to assess polymorphic stability .
Q. What characterization techniques are critical for confirming the structure of 5-amino-[1,1'-biphenyl]-3-carbonitrile?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and nitrile/amino groups.
- FT-IR for functional group identification (C≡N stretch ~2200 cm⁻¹, NH₂ bend ~1600 cm⁻¹).
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography for resolving crystal packing and stereochemistry, as demonstrated for related biphenyl-carbonitrile derivatives .
Advanced Research Questions
Q. How can computational methods elucidate the bioactivity mechanism of 5-amino-[1,1'-biphenyl]-3-carbonitrile?
Molecular docking and molecular dynamics simulations predict binding affinities with biological targets (e.g., enzymes or receptors). For example, studies on similar nitrile-containing compounds used AutoDock Vina to identify interactions with adenosine receptors . Quantum chemical calculations (DFT) analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .
Q. What strategies resolve contradictions in experimental data for this compound’s antimicrobial efficacy?
Cross-validation using dose-response assays (e.g., MIC/MBC testing) and time-kill kinetics can clarify potency discrepancies. For instance, conflicting MIC values in analogous compounds were resolved by standardizing bacterial strains (CLSI guidelines) and controlling solvent effects . Redundant assays (e.g., agar dilution vs. broth microdilution) enhance reliability .
Q. How can researchers design derivatives to enhance the anticancer activity of 5-amino-[1,1'-biphenyl]-3-carbonitrile?
Structure-activity relationship (SAR) studies guide functionalization:
- Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability.
- Modify the biphenyl moiety with halogen substituents (e.g., Cl, Br) to enhance DNA intercalation, as seen in hexahydroquinoline derivatives . In vitro cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) paired with apoptosis markers (Annexin V/PI) validate mechanistic hypotheses .
Q. What experimental frameworks integrate computational reaction design for scalable synthesis?
The ICReDD methodology combines quantum chemistry, machine learning, and high-throughput experimentation. For example, reaction path searches using GRRM software identify low-energy intermediates, while Bayesian optimization narrows experimental parameters (e.g., solvent polarity, catalyst loading) . Feedback loops between computational predictions and empirical data accelerate process development .
Methodological Notes
- Contradiction Handling : Cross-disciplinary validation (e.g., computational + experimental) reduces bias. For bioactivity conflicts, use orthogonal assays (e.g., enzymatic vs. cell-based) .
- Advanced Characterization : Synchrotron-based techniques (e.g., XAS) probe electronic states of nitrile groups in situ .
- Ethical Compliance : Adhere to safety protocols (e.g., Chemical Hygiene Plan) for handling nitriles, which may release toxic HCN under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
